2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride

Overview

Description

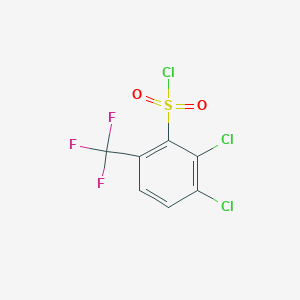

“2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H2Cl3F3O2S . It has an average mass of 313.509 Da and a mono-isotopic mass of 311.879303 Da .

Molecular Structure Analysis

The molecular structure of “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” can be represented by the SMILES stringClS(=O)(=O)c1c(Cl)c(Cl)c(c1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with two chlorine atoms, a trifluoromethyl group, and a sulfonyl chloride group attached to it . Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” include a density of 1.7±0.1 g/cm3, a boiling point of 326.6±42.0 °C at 760 mmHg, and a flash point of 151.3±27.9 °C .Scientific Research Applications

Synthesis and Characterization

- O- and N-Substituted Products : Treatment of 3,5-dichloro-2-pyridone with various benzenesulfonyl chlorides, including similar compounds to 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride, yielded both O- and N-sulfonylated products. These were isolable, relatively stable compounds distinguished by their ir and uv spectra (Hamer & Lira, 1972).

- Synthesis of Key Building Blocks : Efficient three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, demonstrates the utility of similar sulfonyl chlorides in synthesis (Huang et al., 2019).

- Conversion to Sulfonyl Derivatives : Dichlorophenols have been converted to various substituted benzenesulfonyl chlorides, highlighting the diverse applications in synthesizing sulfonyl derivatives (Cremlyn & Cronje, 1979).

Antibacterial and Enzyme Inhibitory Properties

- Antibacterial Agents and Enzyme Inhibitors : Synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides demonstrated antibacterial potential and inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).

Chemical Reactions and Transformations

- Palladium-Catalyzed Reactions : The reactivity of (poly)halo-substituted benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation was investigated, demonstrating their utility in complex chemical transformations (Skhiri et al., 2015).

- Ionic Liquid Mediated Sulfonylation : Utilization of ionic liquids as a reaction media and Lewis acid catalyst for sulfonylation reactions of benzenes with benzenesulfonyl chlorides shows the adaptability of similar compounds in varied reaction conditions (Nara, Harjani & Salunkhe, 2001).

Safety And Hazards

Handling “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” requires personal protective equipment, including dust masks, eyeshields, and gloves . It should not be ingested, and contact with skin, eyes, or clothing should be avoided . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)6(5(4)9)16(10,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSGPKFWKCOIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)

![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)

![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)